REACTION_SMILES
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[Cl:30][CH2:31][Cl:32].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]2[c:7]([c:8]([NH:11][CH2:12][C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[n:9][o:10]2)[cH:20]1)([F:21])[F:22].[OH:23][C:24]([C:25]([F:26])([F:27])[F:28])=[O:29]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]2[c:7]([c:8]([NH:11][CH2:12][C:13](=[O:14])[OH:15])[n:9][o:10]2)[cH:20]1)([F:21])[F:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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CC(C)(C)OC(=O)CNc1noc2ccc(C(F)(F)F)cc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)CNc1noc2ccc(C(F)(F)F)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=C(O)CNc1noc2ccc(C(F)(F)F)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |